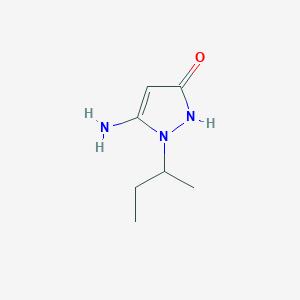

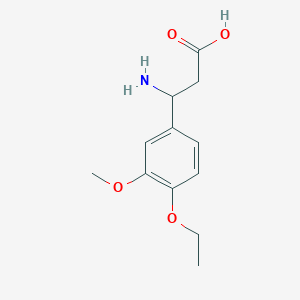

5-Amino-1-sec-butyl-1H-pyrazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

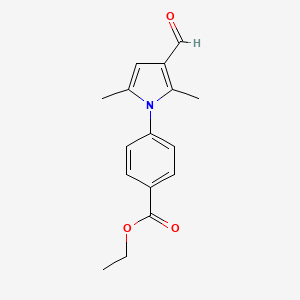

The synthesis of pyrazole derivatives, including 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, involves novel and efficient routes. For example, Bobko et al. (2012) describe a versatile intermediate for the preparation of pyrazole carboxamides, highlighting the efficiency of these synthetic routes (Bobko, Kaura, Evans, & Su, 2012).

Molecular Structure Analysis

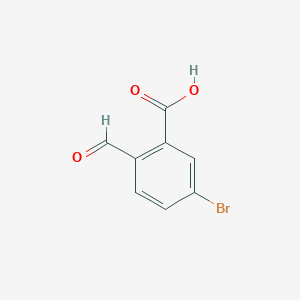

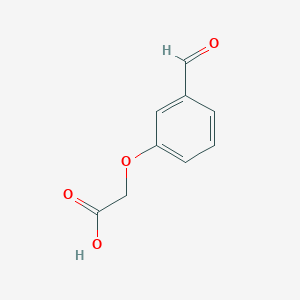

The molecular and crystal structure of related pyrazole derivatives has been a subject of study, offering insights into the structural aspects of these compounds. For instance, Kimura (1986) and Wen et al. (2006) have contributed to understanding the crystal and molecular structure through X-ray diffraction methods, revealing the tautomeric forms and hydrogen bonding within the structures (Kimura, 1986); (Wen, Zhu, Li, & Zhang, 2006).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, offering functionalized compounds for further applications. Plem et al. (2015) and Blake et al. (2003) discuss the synthesis of pyrazoles with potential use in crop protection and photographic industries, respectively, showing the versatility of reactions these compounds can undergo (Plem, Müller, & Murguía, 2015); (Blake, Clarke, Mares, & McNab, 2003).

Physical Properties Analysis

The physical properties of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol and similar compounds include solubility, melting point, and crystalline structure, which are crucial for their application in various fields. The work of Halim and Ibrahim (2022) on novel pyrazolo[3,4-b] pyridine derivatives provides valuable information on the thermodynamic properties and stability, which are essential for understanding the physical characteristics of these compounds (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthesis Methods : A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, demonstrating the versatility of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol derivatives in chemical synthesis (Bobko et al., 2012).

Hydrogen Bonded Chains : Studies have shown the formation of hydrogen-bonded chains in certain derivatives of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, highlighting its potential in the development of molecular structures with specific bonding characteristics (Abonía et al., 2007).

Biological Applications

Antiviral Activity : Some derivatives have exhibited significant antiviral activity, specifically against Tobacco Mosaic Virus (TMV), suggesting potential applications in agriculture and virology (Yang et al., 2020).

Catalytic Activities : The compound has been used in the synthesis of new ligands with catalytic oxidative activities, which could have implications in various industrial processes (Kodadi et al., 2008).

Material Science

- Structural Development : Research into the development of pyrazolo[1,5-a]pyrimidines from 5-Amino-1-sec-butyl-1H-pyrazol-3-ol derivatives has revealed potential applications in the field of material science, particularly due to their unique structural properties (Maquestiau et al., 2010).

Orientations Futures

The future directions in the research of pyrazoles include the synthesis of novel pyrazole derivatives and the exploration of their biological activities . The diverse applications of pyrazoles in drug synthesis and molecular biology research suggest that they will continue to be a topic of interest in various scientific studies.

Propriétés

IUPAC Name |

3-amino-2-butan-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDUGOJOOXUICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349478 |

Source

|

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

CAS RN |

436088-85-6 |

Source

|

| Record name | 5-Amino-1,2-dihydro-1-(1-methylpropyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)